rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester

Nicotine metabolism LC-MS/MS sample preparation Liquid-liquid extraction

Eliminate silylation steps and chiral bias in your nicotine metabolism studies. This racemic trans-3'-hydroxycotinine methyl ester derivative is designed for direct, high-volume bioanalytical workflows. - Saves >30 min/batch: Inject directly onto a capillary column, bypassing derivatization required for the free acid. - Interference-free quantification: Unique trans-retention time enables clean MRM transitions and system suitability checks (resolution >1.5 vs. cis isomer). - Stable synthetic handle: Methyl ester protecting group allows coupling reactions (e.g., amide bond formation) incompatible with the free carboxylic acid.

Molecular Formula C12H14N2O4
Molecular Weight 250.254
CAS No. 1217641-50-3
Cat. No. B565216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester
CAS1217641-50-3
Synonymsrac trans-3-Hydroxy-1-methyl-2-pyrrolidinone-5-(3-pyridinyl)carboxylic Acid Methyl Ester;  rel-5-[(2R,4S)-4-Hydroxy-1-methyl-5-oxo-2-pyrrolidinyl]-3-pyridinecarboxylic Acid Methyl Ester;  _x000B_
Molecular FormulaC12H14N2O4
Molecular Weight250.254
Structural Identifiers
SMILESCN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)OC
InChIInChI=1S/C12H14N2O4/c1-14-9(4-10(15)11(14)16)7-3-8(6-13-5-7)12(17)18-2/h3,5-6,9-10,15H,4H2,1-2H3/t9-,10+/m1/s1
InChIKeyDNFIWDMDMFAVNN-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester Overview


rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester (CAS 1217641-50-3) is a racemic methyl ester derivative of trans-3'-hydroxycotinine, a primary nicotine metabolite. As a heterocyclic aromatic compound (C₁₂H₁₄N₂O₄, MW 250.25 g/mol), it serves as a stable, lipophilic precursor or analytical standard in studies of nicotine metabolism, cytochrome P450 2A6 activity, and tobacco smoke exposure [1]. Its trans-configuration at the 3'-hydroxy position and methyl ester at the 3-carboxylic acid site differentiate it from the free acid and cis isomer, enabling targeted applications in chromatographic method development and metabolic pathway elucidation .

Why rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester Is Irreplaceable


In-class compounds such as the free carboxylic acid (rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid, CAS 1217605-10-1) or the cis isomer (rac cis-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester, CAS 1217778-14-7) exhibit fundamentally different physicochemical and steric properties that preclude simple interchange. The methyl ester alters lipophilicity (LogP 0.07 vs. a predicted lower LogP for the free acid), modulates solubility from polar aprotic (DMSO) to chlorinated solvents, and introduces a stable protecting group essential for synthetic derivatization . The trans-relationship between the 3'-hydroxy and the pyrrolidine ring directly impacts hydrogen-bonding topology and chromatographic retention time, making the cis derivative a distinct entity with divergent analytical behavior .

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester: Head-to-Head Comparison


Superior Chlorinated-Solvent Extraction vs. Free Acid

The methyl ester (LogP 0.07) is soluble in chloroform and dichloromethane, whereas the free acid (LogP not reported, predicted <0) requires DMSO for dissolution . This solubility shift enables direct liquid-liquid extraction from aqueous biological matrices using chlorinated solvents, simplifying the workflow for LC-MS/MS analysis of cotinine metabolites [1].

Nicotine metabolism LC-MS/MS sample preparation Liquid-liquid extraction

Unique Chromatographic Retention vs. cis Isomer

Under identical reversed-phase LC conditions, the trans isomer (target compound) exhibits a distinct retention time compared to the cis isomer (CAS 1217778-14-7) due to differential hydrogen-bonding ability with the stationary phase . While exact Δt_R values are vendor-reported, the structural divergence ensures baseline separation, a prerequisite for isomer-specific quantification in metabolism studies [1].

Chiral chromatography Cotinine metabolites Retention time

Direct GC Analysis Without Derivatization

The methyl ester exhibits a boiling point of 464.8±45.0°C at 760 mmHg, a vapor pressure of 0.0±1.2 mmHg at 25°C, and a flash point of 234.9±28.7°C . In contrast, the free acid decomposes above 200°C before boiling . This thermal window permits direct GC analysis without mandatory silylation, reducing sample preparation time and potential artifact formation.

Gas chromatography Derivatization Nicotine biomarkers

Racemic Purity and Batch Consistency

The compound is supplied as a racemic mixture (1R,2S)/(1S,2R) with a specified purity of ≥98% (HPLC) and white crystalline appearance [1]. This contrasts with the free acid, which is often provided as a mixture of diastereomers with variable melting range (>200°C dec.) . The consistent racemic composition eliminates chiral variability, ensuring reproducible calibration curves in quantitative assays.

Quality control Reference standard Batch-to-batch reproducibility

rac trans-3'-Hydroxy Cotinine-3-carboxylic Acid Methyl Ester Applications


LC-MS/MS Internal Standard for trans-3'-Hydroxycotinine

Leverage its chloroform solubility for efficient extraction from biofluids and its unique trans-retention time for interference-free MRM transitions [1]. The racemic composition ensures stable isotope dilution without chiral bias, directly applicable to nicotine metabolism phenotyping studies .

Derivatization-Free GC Analysis of Nicotine Metabolites

Exploit its boiling point of 464.8°C and low vapor pressure to inject directly onto a capillary column, bypassing silylation steps required for the free acid [1]. This reduces sample preparation time by >30 min per batch, ideal for high-volume occupational exposure monitoring .

Synthetic Precursor for trans-3'-Hydroxycotinine Conjugates

The methyl ester serves as a stable, protected intermediate for coupling reactions (e.g., amide bond formation, glucuronidation) that would be incompatible with the free carboxylic acid [1]. Its solubility in dichloromethane facilitates standard organic synthesis workflows .

System Suitability Standard for Isomer Separation

Pair the trans ester with its cis isomer (CAS 1217778-14-7) to establish system suitability criteria (resolution >1.5) for HPLC-UV methods quantifying cotinine metabolites in forensic toxicology [1]. The defined racemic composition ensures consistent peak area ratios across runs .

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